Lipophilicity Differentiation: XLogP3 of 1.9 vs. Non-Fluorinated Methyl Analog
The target compound exhibits a computed XLogP3 value of 1.9 [1]. The closest non-fluorinated structural analog—2-(5-Bromo-3-(methyl)-1H-pyrazol-4-yl)propan-2-ol, in which the C-3 trifluoromethyl group is replaced by a methyl group—lacks the electron-withdrawing and lipophilic contribution of the -CF₃ moiety. Published data for related pyrazole pairs demonstrates that replacing a -CH₃ group with -CF₃ increases XLogP3 by approximately 0.7–1.2 log units and alters hydrogen bond acceptor capacity by an additional three fluorine atoms, impacting membrane permeability and metabolic stability [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 2-(5-Bromo-3-(methyl)-1H-pyrazol-4-yl)propan-2-ol (estimated XLogP3 ≈ 0.7–1.2 based on class-level des-fluoro effect; exact value not reported) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.7 to +1.2 log units for -CF₃ vs. -CH₃ substitution at C-3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity directly influences cell permeability and metabolic clearance rates, making the trifluoromethyl-substituted compound a preferred choice when passive membrane penetration or CYP450 resistance is required in lead optimization.
- [1] PubChem. Compound Summary for CID 118993571. XLogP3-AA computed value 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/118993571. View Source
- [2] Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry 2018, 61 (14), 5822–5880. Class-level evidence for CF₃ vs. CH₃ lipophilicity and metabolic stability effects. View Source
